
Tri-Sil BT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-Sil BT, also known as Tri-Sil TBT, is a catalyzed silylation reagent formulation used for the derivatization of hydroxyl groups. It is composed of trimethylsilyl iodide, N,O-bis(trimethylsilyl)acetamide, and trimethylchlorosilane in a 3:3:2 ratio. This reagent is typically employed in gas chromatography to form trimethylsilyl ethers from hydroxyl-containing compounds .
Vorbereitungsmethoden
The preparation of Tri-Sil BT involves mixing trimethylsilyl iodide, N,O-bis(trimethylsilyl)acetamide, and trimethylchlorosilane in a 3:3:2 ratio. The mixture is then heated at 60-80°C for 6-24 hours to ensure complete reaction. This formulation is designed to react with hydroxyl groups in a short period of time, forming trimethylsilyl ethers .
Analyse Chemischer Reaktionen
Tri-Sil BT primarily undergoes silylation reactions, where it reacts with hydroxyl groups to form trimethylsilyl ethers. The reaction typically occurs at 60-80°C and is catalyzed by the components of the reagent. The major products formed from these reactions are trimethylsilyl ethers, which are more volatile and suitable for gas chromatography analysis .
Wissenschaftliche Forschungsanwendungen
Tri-Sil BT is widely used in scientific research for the derivatization of hydroxyl-containing compounds. Its applications include:
Chemistry: Used in gas chromatography to improve the volatility and stability of hydroxyl-containing compounds.
Biology: Employed in the analysis of biological samples to derivatize hydroxyl groups in biomolecules.
Medicine: Utilized in the analysis of pharmaceutical compounds to enhance their detection and quantification.
Industry: Applied in various industrial processes where the derivatization of hydroxyl groups is required.
Wirkmechanismus
The mechanism of action of Tri-Sil BT involves the silylation of hydroxyl groups. The trimethylsilyl iodide, N,O-bis(trimethylsilyl)acetamide, and trimethylchlorosilane components react with hydroxyl groups to form trimethylsilyl ethers. This reaction increases the volatility and stability of the hydroxyl-containing compounds, making them more suitable for gas chromatography analysis .
Vergleich Mit ähnlichen Verbindungen
Tri-Sil BT can be compared with other silylation reagents such as:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A strong silylation reagent used for derivatizing carbohydrates and steroids.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Another silylation reagent used for derivatizing hydroxyl groups.
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Commonly used for silylation of amino acids and other polar compounds.
This compound is unique due to its specific formulation and the ability to react with hydroxyl groups at relatively mild conditions, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
101660-04-2 |
|---|---|
Molekularformel |
C11H30ClNOSi3 |
Molekulargewicht |
312.07 g/mol |
IUPAC-Name |
chloro(trimethyl)silane;trimethylsilyl N-trimethylsilylethanimidate |
InChI |
InChI=1S/C8H21NOSi2.C3H9ClSi/c1-8(9-11(2,3)4)10-12(5,6)7;1-5(2,3)4/h1-7H3;1-3H3 |
InChI-Schlüssel |
OZXZOQMYFITMFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=N[Si](C)(C)C)O[Si](C)(C)C.C[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


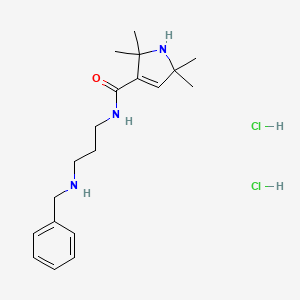
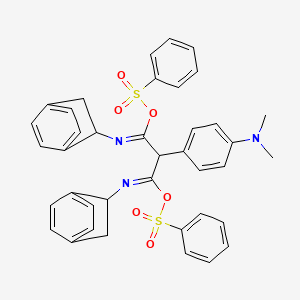
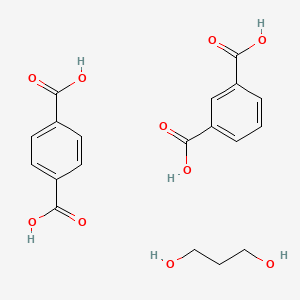
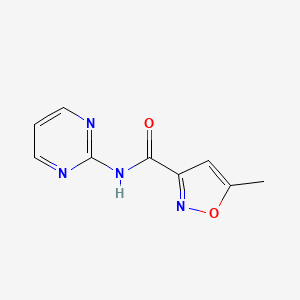
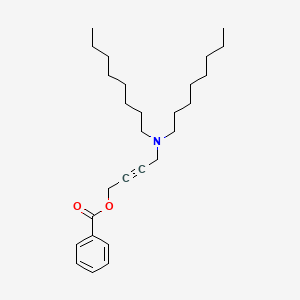
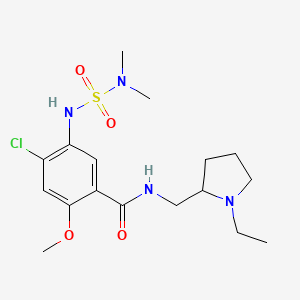
![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
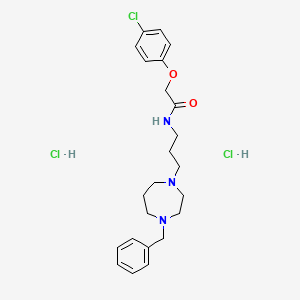
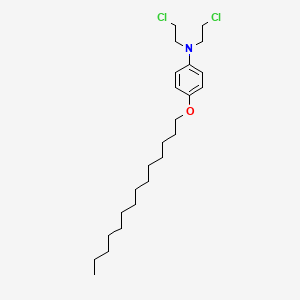
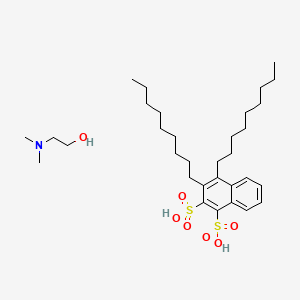
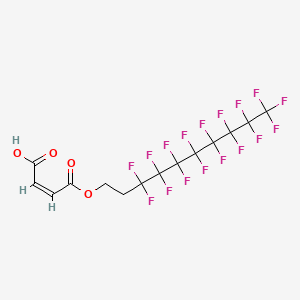
![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)


